1-(2-(dimethylamino)ethyl)-3-(1-methyl-1H-indol-3-yl)urea
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Overview
Description
1-(2-(Dimethylamino)ethyl)-3-(1-methyl-1H-indol-3-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a dimethylaminoethyl group and a methylindole moiety attached to a urea backbone
Preparation Methods
The synthesis of 1-(2-(dimethylamino)ethyl)-3-(1-methyl-1H-indol-3-yl)urea typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-methyl-1H-indole and 2-(dimethylamino)ethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Synthetic Routes: One common synthetic route involves the reaction of 1-methyl-1H-indole with an isocyanate derivative, followed by the addition of 2-(dimethylamino)ethylamine to form the final product.
Industrial Production: Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
1-(2-(Dimethylamino)ethyl)-3-(1-methyl-1H-indol-3-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
1-(2-(Dimethylamino)ethyl)-3-(1-methyl-1H-indol-3-yl)urea has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe for investigating biochemical pathways and cellular processes.
Medicine: The compound is explored for its potential therapeutic applications. It may exhibit pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties, making it a candidate for drug development.
Industry: In industrial applications, the compound may be used in the formulation of specialty chemicals, such as dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 1-(2-(dimethylamino)ethyl)-3-(1-methyl-1H-indol-3-yl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
1-(2-(Dimethylamino)ethyl)-3-(1-methyl-1H-indol-3-yl)urea can be compared with other similar compounds, such as:
1-(2-(Dimethylamino)ethyl)-3-(1H-indol-3-yl)urea: This compound lacks the methyl group on the indole ring, which may influence its chemical and biological properties.
1-(2-(Dimethylamino)ethyl)-3-(1-methyl-1H-indol-2-yl)urea: The position of the urea group on the indole ring is different, potentially affecting its reactivity and interactions with biological targets.
1-(2-(Dimethylamino)ethyl)-3-(1-methyl-1H-indol-3-yl)thiourea: The urea group is replaced by a thiourea group, which may alter its chemical stability and biological activity.
Properties
IUPAC Name |
1-[2-(dimethylamino)ethyl]-3-(1-methylindol-3-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O/c1-17(2)9-8-15-14(19)16-12-10-18(3)13-7-5-4-6-11(12)13/h4-7,10H,8-9H2,1-3H3,(H2,15,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYOVJWGTKUOMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)NC(=O)NCCN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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